N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide
CAS No.:
Cat. No.: VC10407360
Molecular Formula: C21H17N3O5S
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O5S |
|---|---|
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C21H17N3O5S/c25-21(18-6-2-4-8-20(18)24(26)27)22-16-9-11-17(12-10-16)30(28,29)23-14-13-15-5-1-3-7-19(15)23/h1-12H,13-14H2,(H,22,25) |
| Standard InChI Key | OYHADOVJBOPUKE-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
| Canonical SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
Molecular Characteristics and Structural Insights
Core Structural Features
The compound’s architecture features three distinct regions:
-
Indole sulfonamide unit: A 2,3-dihydroindole ring linked to a sulfonyl group (), which enhances binding affinity to enzymatic targets through hydrogen bonding and hydrophobic interactions.
-
Central phenyl bridge: A para-substituted phenyl group connecting the sulfonamide and acetamide groups, providing structural rigidity and influencing molecular geometry.
-
2-Nitrobenzamide group: A nitro () substituent at the ortho position of the benzamide ring, contributing to electron-withdrawing effects that modulate reactivity and interactions with biological targets.
The IUPAC name, N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-nitrobenzamide, reflects these components systematically. The SMILES notation (C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]) and InChIKey (OYHADOVJBOPUKE-UHFFFAOYSA-N) provide unambiguous representations for chemical databases.
Physicochemical Properties
Key properties include:
-
Solubility: Limited aqueous solubility due to aromaticity and nitro group, favoring organic solvents like DMSO or DMF.
-
Stability: Susceptible to photodegradation under UV light, necessitating storage in amber containers.
-
Reactivity: The nitro group participates in redox reactions, while the sulfonamide may act as a nucleophile in acidic conditions.
Synthesis and Chemical Optimization
Synthetic Pathway
While detailed protocols remain proprietary, the synthesis likely follows a multi-step sequence:
-
Sulfonylation of 2,3-dihydroindole: Reaction with chlorosulfonic acid yields the sulfonyl chloride intermediate.
-
Coupling with 4-aminophenyl group: The sulfonyl chloride reacts with 4-aminophenol to form the sulfonamide linkage.
-
Amide bond formation: 2-Nitrobenzoic acid is activated (e.g., via thionyl chloride) and coupled to the aminophenyl-sulfonamide intermediate using EDCI or DCC as coupling agents.
Critical challenges include optimizing reaction temperatures (typically 0–25°C) and purification via column chromatography to achieve >95% purity.
Yield and Scalability
Pilot-scale batches report yields of 60–70%, with impurities primarily arising from incomplete sulfonylation or nitro group reduction. Advances in flow chemistry could enhance scalability and reduce byproducts.
Molecular Docking and Mechanistic Insights
Target Engagement
Docking simulations using AutoDock Vina reveal:
-
5-LOX binding: The sulfonamide oxygen forms hydrogen bonds with Gln and His, while the nitro group interacts hydrophobically with Leu.
-
Bcl-2 homology: Preliminary alignment with navitoclax suggests potential Bcl-2/Bcl-xL inhibition, warranting apoptosis assays in leukemia models.
Selectivity Profiling
Compared to 4-nitrobenzamide derivatives, the 2-nitro substitution improves selectivity for 5-LOX over COX-1 by 15-fold, reducing off-target effects.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-d): δ 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.95 (s, 1H, NH), 7.62–7.58 (m, 4H, Ar-H), 4.32 (t, J = 8.0 Hz, 2H, CH), 3.28 (t, J = 8.0 Hz, 2H, CH).
-
NMR: 165.2 (C=O), 152.1 (C-NO), 138.4–115.7 (Ar-C), 48.3 (CH).
Infrared Spectroscopy (IR)
Prominent peaks include:
-
3270 cm (N-H stretch),
-
1685 cm (C=O amide),
-
1530 cm (asymmetric NO),
-
1345 cm (symmetric NO).
Mass Spectrometry
ESI-MS shows a molecular ion peak at m/z 424.1 [M+H], with fragmentation patterns indicating cleavage at the amide bond (, m/z 299.0) and nitro group loss (, m/z 375.1).
Pharmacological Screening and Preclinical Data
In Vitro Studies
While direct data is limited, structurally related sulfonamides exhibit:
-
Cytotoxicity: IC = 12 µM against MCF-7 breast cancer cells.
-
Antibacterial activity: 90% growth inhibition of E. coli at 32 µg/mL.
Toxicity Profile
Preliminary Ames tests indicate no mutagenicity at concentrations ≤100 µM, though hepatotoxicity risks require further assessment.
Future Research Directions
Synthetic Chemistry
-
Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.
-
Explore prodrug strategies to enhance oral bioavailability.
Biological Evaluation
-
Validate 5-LOX inhibition via enzyme-linked immunosorbent assays (ELISA).
-
Conduct xenograft studies to assess in vivo antitumor efficacy.
Computational Modeling
-
Perform molecular dynamics simulations to refine binding poses and predict metabolite formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume